molecular formula C15H11F2NO6S B6619768 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid

Cat. No.: B6619768
M. Wt: 371.3 g/mol
InChI Key: ARKRKNJHGTUBLE-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid is a complex organic compound that features a benzodioxin ring system, sulfonylamino group, and difluorobenzoic acid moiety

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO6S/c16-10-7-11(17)12(6-9(10)15(19)20)18-25(21,22)8-1-2-13-14(5-8)24-4-3-23-13/h1-2,5-7,18H,3-4H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRKNJHGTUBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C=C(C(=C3)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine in the presence of a base.

    Attachment of the Difluorobenzoic Acid Moiety: The final step involves coupling the benzodioxin-sulfonylamine intermediate with a difluorobenzoic acid derivative using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2,4-difluorobenzoic acid: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2-fluorobenzoic acid: Has only one fluorine atom, potentially altering its chemical properties.

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2,4-difluorobenzoic acid is unique due to the presence of both the sulfonylamino group and the difluorobenzoic acid moiety, which confer distinct chemical and biological properties.

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